molecular formula C13H16ClNO3S B13088692 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B13088692
M. Wt: 301.79 g/mol
InChI Key: JPELBXWTNSCFFE-UHFFFAOYSA-N
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Description

2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is a specialized organic intermediate of high value in medicinal chemistry and drug discovery research. This reagent belongs to the benzene sulfonyl chloride family, a class of compounds known for their reactivity as electrophiles, enabling the formation of sulfonamide bonds . The unique structure of this compound, featuring a 2-ethyl substituent and a 2-oxopiperidine moiety, makes it a particularly valuable building block for the synthesis of novel molecules. Its primary research application is as a key precursor in the design and development of potential therapeutic agents, where it can be used to incorporate a sulfonamide functional group into a larger molecular architecture. Sulfonyl chlorides are widely employed to create sulfonamide derivatives, which are prevalent in many pharmaceuticals and agrochemicals . Researchers utilize this compound to synthesize focused libraries for high-throughput screening against various biological targets. The incorporated 2-oxopiperidine ring is a privileged scaffold in medicinal chemistry, often associated with biological activity, which can enhance the interest in molecules derived from this intermediate. Handling this reagent requires appropriate safety precautions. It is expected to be moisture-sensitive and may cause skin and eye irritation, similar to other sulfonyl chlorides . This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

2-ethyl-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO3S/c1-2-10-11(15-9-4-3-8-13(15)16)6-5-7-12(10)19(14,17)18/h5-7H,2-4,8-9H2,1H3

InChI Key

JPELBXWTNSCFFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCCC2=O

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Aromatic Amides Followed by N-Substitution

A robust method involves the chlorosulfonation of an aromatic amide precursor, followed by nucleophilic substitution with a piperidinyl derivative:

  • Step 1: Chlorosulfonation
    The starting aromatic amide (e.g., ortho-ethoxybenzamide analogues) is treated with chlorosulfonic acid, often in the presence of thionyl chloride, at low temperatures (0°C to 20°C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is typically carried out in an ice bath to control exothermicity and prevent decomposition. After completion (monitored by TLC), the reaction mixture is quenched by pouring into ice water to precipitate the sulfonyl chloride intermediate.

  • Step 2: N-Substitution with 2-Oxopiperidine
    The isolated sulfonyl chloride intermediate is then reacted with 2-oxopiperidine or its derivatives in an organic solvent such as dichloromethane at low temperature (0°C to room temperature). The presence of a base (e.g., triethylamine or sodium carbonate) neutralizes the hydrogen chloride formed and promotes nucleophilic substitution on the sulfonyl chloride, yielding the desired sulfonamide.

  • Workup and Purification
    The reaction mixture is washed with aqueous solutions (e.g., saturated ammonium chloride, sodium bicarbonate), dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or silica gel chromatography.

This method yields the target compound with high purity and yields reported up to 86% in related systems.

Sulfonyl Chloride Formation via Thionyl Chloride or Phosphorus Oxychloride

An alternative approach involves converting sulfonic acid derivatives or sulfonate esters to sulfonyl chlorides using chlorinating agents:

  • Reagents : Thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or phosphorus trichloride (PCl3).

  • Procedure : The sulfonic acid or sulfonate precursor is refluxed with an excess of thionyl chloride or POCl3 under an inert atmosphere. The reaction proceeds with the replacement of the sulfonic acid OH group by chlorine, forming the sulfonyl chloride.

  • Example : A compound of formula III was treated with POCl3 at 80°C for 2 hours, followed by removal of excess reagent under reduced pressure, aqueous workup, and extraction with dichloromethane to isolate the sulfonyl chloride intermediate.

  • Subsequent Nucleophilic Substitution : The sulfonyl chloride is then reacted with 2-oxopiperidine under basic conditions to form the sulfonamide.

This method is efficient and allows for control over chlorination, but requires careful handling of corrosive reagents and byproducts.

Sulfonylation of Piperidine Derivatives

In some protocols, the piperidinyl moiety is introduced prior to sulfonylation:

  • The piperidine derivative bearing the 2-oxo group is reacted with sulfonyl chlorides derived from substituted benzenesulfonyl chlorides.

  • The reaction occurs in the presence of a base (organic or inorganic) in solvents such as dichloromethane, chloroform, or ethyl acetate.

  • The base neutralizes HCl generated during the sulfonylation.

  • Reaction conditions are typically mild (room temperature to slightly elevated temperatures) with reaction times ranging from 30 minutes to several hours.

This approach offers flexibility in modifying the piperidine substituent before sulfonylation.

Parameter Typical Range/Condition Notes
Temperature -20°C to 80°C Low temperatures preferred during chlorosulfonation to avoid decomposition
Solvent Dichloromethane, chloroform, ethyl acetate Solvent choice affects solubility and reaction rate
Chlorinating Agent Chlorosulfonic acid, thionyl chloride, POCl3 Chlorosulfonic acid for direct sulfonyl chloride formation; POCl3 for conversion from sulfonic acids
Base Triethylamine, sodium carbonate, potassium carbonate Used to neutralize HCl and promote substitution
Reaction Time 30 minutes to 4 hours Depends on step and reagents used
Workup Aqueous washes (HCl, NaHCO3, brine), drying agents (MgSO4, Na2SO4) Essential for removing impurities and drying organic phase
  • The chlorosulfonation step typically yields sulfonyl chloride intermediates in 80-90% yield when carefully controlled at low temperatures.

  • Subsequent coupling with 2-oxopiperidine under basic conditions yields the final sulfonamide product with yields ranging from 60% to 86%, depending on purification methods and reaction scale.

  • The purity and stability of sulfonyl chloride intermediates are critical; storage under inert atmosphere at low temperature (-20°C) minimizes decomposition.

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 Chlorosulfonation Aromatic amide + chlorosulfonic acid + thionyl chloride, 0-20°C 80-90 Low temp to prevent decomposition
2 Isolation of sulfonyl chloride Quench in ice water, extraction with DCM - Precipitation or extraction method
3 Nucleophilic substitution Sulfonyl chloride + 2-oxopiperidine + base, DCM, 0°C to RT 60-86 Base neutralizes HCl, promotes coupling
4 Purification Washing, drying, recrystallization or chromatography - Essential for product purity

The preparation of 2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride is efficiently achieved through controlled chlorosulfonation of an aromatic precursor followed by nucleophilic substitution with 2-oxopiperidine under basic conditions. Key factors influencing the synthesis include temperature control during chlorosulfonation, choice of chlorinating agents, solvent selection, and base used for substitution. The methods described are supported by multiple research sources and patents, demonstrating reproducible yields and high purity products suitable for further application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(2-oxopiperidin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Biological Activity

2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structure suggests various mechanisms of action that could be harnessed for therapeutic purposes.

Chemical Structure and Properties

The chemical formula for 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is C13H16ClN1O2SC_{13}H_{16}ClN_{1}O_{2}S. Its molecular weight is approximately 287.79 g/mol. The presence of the sulfonyl chloride group is significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, research has shown that compounds similar to 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism is vital for bacterial proliferation, making such compounds promising candidates for antibiotic development.

CompoundTarget EnzymeActivity
2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chlorideDihydropteroate synthaseInhibitory
Related SulfonamidesVariousBroad-spectrum

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated against several cancer cell lines. In vitro studies demonstrated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Selectivity Index
MCF-7155
Normal Fibroblasts75-

The proposed mechanism of action for the biological activity of 2-Ethyl-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride involves the inhibition of specific enzymes critical to cellular processes. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting nucleic acid synthesis.

Research Findings

Several studies have focused on synthesizing and characterizing sulfonamide derivatives, including this compound, to enhance their efficacy and reduce toxicity. The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring can significantly impact biological activity.

Key Findings:

  • Enhanced Solubility: Modifications to increase solubility in biological systems have been explored, improving bioavailability.
  • Broad-Spectrum Activity: Variants of the compound have shown activity against both Gram-positive and Gram-negative bacteria.
  • Potential as an Anticancer Agent: Ongoing research is assessing its efficacy against various cancer types beyond breast cancer.

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